Diethyl Phthalate

Description

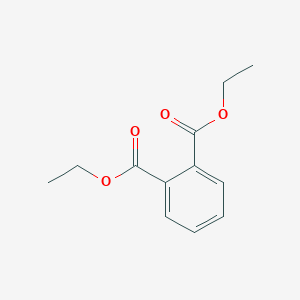

Structure

3D Structure

Properties

IUPAC Name |

diethyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPEMZONWLCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4, Array | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021780 | |

| Record name | Diethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide] | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1% | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless oily liquid, Colorless to water-white, oily liquid. | |

CAS No. |

84-66-2 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF064M00AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, diethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diethyl Phthalate: A Comprehensive Technical Guide to its Physicochemical Properties and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate (B1215562) (DEP) is a diester of phthalic acid, widely utilized across various industrial and pharmaceutical applications. It primarily serves as a plasticizer, solvent, and fragrance fixative.[1][2][3] An in-depth understanding of its physicochemical properties and chemical structure is paramount for researchers and professionals in drug development and material science to ensure its safe and effective use. This technical guide provides a detailed overview of the core physicochemical characteristics of diethyl phthalate, standardized experimental protocols for their determination, and a visualization of its chemical structure and metabolic pathway.

Chemical Structure and Identification

This compound is systematically named diethyl benzene-1,2-dicarboxylate.[4][5] Its structure consists of a benzene (B151609) ring with two adjacent ethyl ester groups.[5]

| Identifier | Value |

| IUPAC Name | diethyl benzene-1,2-dicarboxylate[4] |

| CAS Number | 84-66-2[4] |

| Molecular Formula | C₁₂H₁₄O₄[4][6] |

| SMILES | CCOC(=O)c1ccccc1C(=O)OCC[4] |

graph Diethyl_Phthalate_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in benzene ring C1 -- C2 [style=double, len=1.0, color="#202124"]; C2 -- C3 [style=solid, len=1.0, color="#202124"]; C3 -- C4 [style=double, len=1.0, color="#202124"]; C4 -- C5 [style=solid, len=1.0, color="#202124"]; C5 -- C6 [style=double, len=1.0, color="#202124"]; C6 -- C1 [style=solid, len=1.0, color="#202124"];

// Ester group 1 C7 [pos="-1.74,1!", label="C", fontcolor="#202124"]; O1 [pos="-2.61,1.5!", label="O", fontcolor="#EA4335"]; O2 [pos="-1.74,0!", label="O", fontcolor="#EA4335"]; C8 [pos="-2.61,-0.5!", label="C", fontcolor="#202124"]; C9 [pos="-3.48,0!", label="C", fontcolor="#202124"]; H1 [pos="-2.61,-1.5!", label="H₃", fontcolor="#5F6368"]; H2 [pos="-4.35,0.5!", label="H₂", fontcolor="#5F6368"];

C2 -- C7 [style=solid, len=1.0, color="#202124"]; C7 -- O1 [style=double, len=1.0, color="#202124"]; C7 -- O2 [style=solid, len=1.0, color="#202124"]; O2 -- C8 [style=solid, len=1.0, color="#202124"]; C8 -- C9 [style=solid, len=1.0, color="#202124"]; C8 -- H1 [style=solid, len=0.5, color="#202124"]; C9 -- H2 [style=solid, len=0.5, color="#202124"];

// Ester group 2 C10 [pos="1.74,1!", label="C", fontcolor="#202124"]; O3 [pos="2.61,1.5!", label="O", fontcolor="#EA4335"]; O4 [pos="1.74,0!", label="O", fontcolor="#EA4335"]; C11 [pos="2.61,-0.5!", label="C", fontcolor="#202124"]; C12 [pos="3.48,0!", label="C", fontcolor="#202124"]; H3 [pos="2.61,-1.5!", label="H₃", fontcolor="#5F6368"]; H4 [pos="4.35,0.5!", label="H₂", fontcolor="#5F6368"];

C6 -- C10 [style=solid, len=1.0, color="#202124"]; C10 -- O3 [style=double, len=1.0, color="#202124"]; C10 -- O4 [style=solid, len=1.0, color="#202124"]; O4 -- C11 [style=solid, len=1.0, color="#202124"]; C11 -- C12 [style=solid, len=1.0, color="#202124"]; C11 -- H3 [style=solid, len=0.5, color="#202124"]; C12 -- H4 [style=solid, len=0.5, color="#202124"]; }

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 222.24 | g/mol | [4][6] |

| Appearance | Colorless, oily liquid | - | [4] |

| Density | 1.12 (at 20 °C) | g/cm³ | [4] |

| Melting Point | -3 | °C | [4][6] |

| Boiling Point | 298-299 | °C | [4][6] |

| Water Solubility | 1080 (at 25 °C) | mg/L | [4][7] |

| Vapor Pressure | 0.002 (at 25 °C) | mmHg | [4] |

| Octanol-Water Partition Coefficient (log Kow) | 2.42 - 2.47 | - | [4][8] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - ASTM E324)

This method determines the temperature range over which a crystalline solid melts.

1. Principle: A small, finely powdered sample is heated in a capillary tube, and the temperatures at which melting begins and is complete are observed.[9]

2. Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[9]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer or digital temperature probe[9]

-

Sample pulverizing tool

3. Procedure:

-

Ensure the this compound sample is solidified by cooling below its melting point.

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of -3°C.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The melting range is the interval between these two temperatures. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

1. Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]

2. Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer or digital temperature probe

-

Heating mantle or oil bath

-

Boiling chips

3. Procedure:

-

Place a volume of this compound (e.g., 25 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[10]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature when the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point.[10]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination (Oscillating U-tube Method - ASTM D4052)

This method provides a precise measurement of the density of a liquid.

1. Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. The introduction of a sample changes the mass of the tube, which in turn alters the oscillation frequency. The density is calculated from this change in frequency.[11]

2. Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

3. Procedure:

-

Calibrate the density meter with two standards of known density that bracket the expected density of this compound (e.g., dry air and pure water).

-

Set the temperature of the measuring cell to the desired temperature (e.g., 20°C).

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.[11]

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument will measure the oscillation period and automatically calculate and display the density.

-

Clean the U-tube with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it before the next measurement.

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.

1. Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.[12]

2. Apparatus:

-

Flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

3. Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stopper the flask and place it in a constant temperature bath (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required equilibration time.[12]

-

After agitation, allow the mixture to stand at the same temperature to allow for phase separation. If necessary, centrifuge the sample to remove undissolved droplets.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved substance is included.

-

Analyze the concentration of this compound in the aqueous sample using a validated analytical method.

-

Repeat the determination at least twice.

Vapor Pressure Determination (Static Method - OECD 104)

This method measures the saturation vapor pressure of a substance at different temperatures.

1. Principle: The substance is introduced into a vacuum-sealed container, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[13][14][15]

2. Apparatus:

-

Vapor pressure apparatus with a sample cell and pressure sensor

-

Vacuum pump

-

Thermostatic bath or oven

-

Temperature measuring device

3. Procedure:

-

Introduce a small amount of degassed this compound into the sample cell.

-

Evacuate the apparatus to remove air.

-

Bring the sample cell to the desired temperature using the thermostatic bath.

-

Allow the system to reach thermal and pressure equilibrium.

-

Record the vapor pressure measured by the pressure sensor.

-

Repeat the measurement at several different temperatures to establish the vapor pressure curve.[15][16]

Octanol-Water Partition Coefficient (Slow-Stirring Method - OECD 123)

This method determines the lipophilicity of a substance.

1. Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is gently stirred to allow the substance to partition between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.[16]

2. Apparatus:

-

Thermostated stirred reactor vessel

-

Slow-speed stirrer

-

Phase separation funnel or centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

3. Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Add known volumes of the pre-saturated n-octanol and water to the reactor vessel.

-

Introduce a known amount of this compound into the vessel.

-

Stir the mixture slowly at a constant temperature (e.g., 25°C) to avoid the formation of an emulsion.

-

Periodically take samples from both the n-octanol and water phases and measure the concentration of this compound.

-

Continue until the ratio of the concentrations in the two phases becomes constant, indicating that equilibrium has been reached.

-

Calculate the partition coefficient (Kow) as the ratio of the equilibrium concentration in n-octanol to the equilibrium concentration in water. The result is typically expressed as log Kow.

Metabolic Pathway

In humans and other mammals, this compound is rapidly metabolized. The primary pathway involves the hydrolysis of one of the ethyl ester linkages to form monoethyl phthalate (MEP) and ethanol.[7] This reaction is catalyzed by carboxylesterases found in various tissues, including the liver and intestines. MEP is the major urinary metabolite and is often used as a biomarker for DEP exposure.[7]

References

- 1. ICSC 0258 - this compound [inchem.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound CAS#: 84-66-2 [m.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. samiraschem.com [samiraschem.com]

- 6. This compound | 84-66-2 [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 84-66-2 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. consilab.de [consilab.de]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. This compound = 99 84-66-2 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Synthesis and Purification of High-Purity Diethyl Phthalate: A Technical Guide for Researchers

Introduction: Diethyl phthalate (B1215562) (DEP), a colorless and odorless liquid, is a versatile diester of phthalic acid and ethanol (B145695). It finds extensive application in research and various industries, serving as a plasticizer, solvent, and fixative.[1][2] In a research context, particularly in drug development and analytical studies, the availability of high-purity DEP is paramount to ensure the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the synthesis and purification of high-purity diethyl phthalate, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary industrial and laboratory method for synthesizing this compound is the esterification of phthalic anhydride (B1165640) with ethanol.[3][4][5][6][7] This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid.[3][4][6][7][8]

The reaction proceeds in two main stages:

-

Monoester Formation: Phthalic anhydride rapidly reacts with one equivalent of ethanol to form monoethyl phthalate. This step is generally fast and does not require a catalyst.[8]

-

Diester Formation: The monoethyl phthalate then reacts with a second equivalent of ethanol to form this compound and water. This step is a reversible equilibrium reaction and is significantly slower, thus requiring a catalyst and often the removal of water to drive the reaction to completion.[8]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

Phthalic Anhydride

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Carbonate Solution (e.g., 5-10% w/v)

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of absolute ethanol. A molar ratio of 1:2.5 to 1:3 (phthalic anhydride to ethanol) is commonly used to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 1-2% of the weight of the phthalic anhydride.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic acid, and finally with a saturated sodium chloride solution to reduce the solubility of the organic product in the aqueous layer.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Remove the excess ethanol from the dried organic layer using a rotary evaporator or by simple distillation. The remaining crude product is this compound.

Purification of this compound

For most research applications, the crude this compound requires further purification to remove unreacted starting materials, by-products, and the catalyst. The most effective method for obtaining high-purity DEP is vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

-

Distillation: Transfer the crude this compound to the distillation flask. Begin heating the flask gently under reduced pressure.

-

Fraction Collection: Collect the fractions that distill at the appropriate boiling point for this compound under the specific vacuum pressure. The boiling point of this compound is approximately 298 °C at atmospheric pressure, but it is significantly lower under vacuum (e.g., 156°C at 1.41 kPa).[4] Discard the initial lower-boiling fraction, which may contain residual ethanol and other volatile impurities, and the final high-boiling residue.

-

High-Purity Product: The collected main fraction should be high-purity this compound. A purity of over 99.5% can often be achieved with careful distillation.[9] For applications requiring extremely high purity (e.g., >99.9%), a second vacuum distillation or other purification techniques like column chromatography may be necessary.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for this purpose.[10][11][12][13][14]

Experimental Protocol: Purity Analysis by GC-MS

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

GC-MS Analysis: Inject a small volume of the sample solution into the GC-MS system. The gas chromatograph will separate the components of the sample based on their volatility and interaction with the stationary phase of the column. The mass spectrometer will then detect and identify the separated components based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram will show a major peak corresponding to this compound and potentially minor peaks corresponding to impurities. The purity can be calculated by determining the relative area of the this compound peak compared to the total area of all peaks. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Phthalic Anhydride:Ethanol) | 1 : 2.5 - 1 : 3 | |

| Catalyst (Concentrated H₂SO₄) | 1-2% by weight of Phthalic Anhydride | - |

| Reflux Time | 2 - 4 hours | - |

| Typical Crude Yield | > 90% | - |

Table 2: Physical Properties and Purity Levels of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [7] |

| Molecular Weight | 222.24 g/mol | - |

| Boiling Point (atm) | 298 °C | - |

| Boiling Point (1.41 kPa) | 156 °C | [4] |

| Commercially Available Purity | 99.70% - 99.97% | [3] |

| High Purity (Post-distillation) | > 99.5% | [9] |

| Ultra High Purity | ≥ 99.9% | [9][15] |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of high-purity this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Use of this compound as a plasticizer [pciplindia.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Factory supply this compound(DEP) 84-66-2 with sufficient production capacity [blightchem.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. CN104072373A - Preparation method of this compound (DEP) - Google Patents [patents.google.com]

- 9. datamintelligence.com [datamintelligence.com]

- 10. gcms.cz [gcms.cz]

- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. fses.oregonstate.edu [fses.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. CN104945260A - Production method of this compound for flavors and fragrances - Google Patents [patents.google.com]

Environmental fate and transport of diethyl phthalate in aquatic systems

An In-depth Technical Guide to the Environmental Fate and Transport of Diethyl Phthalate (B1215562) in Aquatic Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Diethyl Phthalate (DEP) in aquatic ecosystems. It covers the principal degradation and partitioning processes, summarizes key quantitative data, and details common experimental methodologies for their study.

Introduction

This compound (CAS No. 84-66-2) is a diester of phthalic acid and ethanol, widely used as a plasticizer, a solvent in cosmetics and fragrances, and in various industrial applications.[1][2][3] Due to its extensive use and the fact that it is not chemically bound to the products it is in, DEP is readily released into the environment.[2] Its presence in aquatic systems is a significant concern due to its potential for aquatic toxicity and as a persistent organic pollutant.[1][4][5] This document outlines the key pathways that determine its persistence, transformation, and distribution in water.

Physicochemical Properties

The environmental behavior of DEP is governed by its fundamental physicochemical properties. These properties influence its solubility, volatility, and tendency to associate with organic matter.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [6][7] |

| Molecular Weight | 222.24 g/mol | [6][7] |

| Water Solubility | ~1,080 - 1,100 mg/L at 25°C | [6][8][9] |

| Vapor Pressure | 2.1 x 10⁻³ mm Hg at 25°C | [7] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 2.38 - 2.42 | [6][8] |

| Henry's Law Constant | 6.1 x 10⁻⁷ atm-m³/mole | [7] |

Environmental Fate Processes

The persistence of DEP in aquatic systems is determined by a combination of biotic and abiotic degradation processes, as well as physical transport mechanisms. Microbial transformation is the most significant process for the rapid loss of DEP from water.[10][11]

Biodegradation

Biodegradation is the primary mechanism for the removal of DEP from aquatic environments.[10][12] The process is primarily aerobic and involves the sequential hydrolysis of the ester bonds.

-

Pathway : The degradation typically begins with the hydrolysis of one ester linkage to form monoethyl phthalate (MEP), which is then further hydrolyzed to phthalic acid (PA).[8][13] Phthalic acid can be subsequently mineralized by microorganisms into carbon dioxide and water.[13]

-

Rate : DEP is considered readily biodegradable.[6] Studies have shown degradation of over 95% in 28 days in acclimated systems.[6] In one study, the bacterium Ralstonia pickettii was able to degrade 300 mg/L of DEP in under 24 hours.[14]

-

Factors : The rate is influenced by the presence of acclimated microbial populations, nutrient availability, temperature, and oxygen levels.[10]

Abiotic Degradation

While less significant than biodegradation, abiotic processes like hydrolysis and photolysis contribute to the transformation of DEP over longer time scales.

Hydrolysis of DEP in water is a slow process, especially at neutral pH.[15] The reaction involves the cleavage of the ester bonds to form MEP and eventually phthalic acid. The rate is dependent on pH and temperature.

-

Rate : The hydrolysis half-life at neutral pH (7.0) and 25°C is estimated to be between 2.9 and 8.8 years, indicating that it is not a significant degradation route under typical environmental conditions.[6] The process is faster under alkaline conditions (pH 8.5-9.5).[15]

Photolysis, or degradation by sunlight, can occur through direct absorption of UV radiation or indirect reaction with photochemically produced species like hydroxyl radicals.

-

Pathway : Under UV irradiation in seawater, DEP degrades first to mono-ethyl phthalate (MEP) and then to phthalic anhydride (B1165640) through the cleavage of a C-O bond.[16]

-

Rate : Direct photolysis in water is generally considered insignificant because DEP absorbs light at wavelengths that are largely filtered out by the atmosphere and natural waters.[6][17] However, advanced oxidation processes (e.g., UV/H₂O₂, UV/TiO₂) can significantly accelerate photolytic degradation, achieving over 98% removal in 60 minutes under laboratory conditions.[18][19]

Environmental Transport and Partitioning

Transport processes dictate the distribution of DEP between the water column, sediment, and biota.

Sorption

DEP has a moderate tendency to adsorb to sediment and suspended organic matter in the water column. This process is primarily governed by the organic carbon content of the solid phase.

-

Partitioning : The extent of sorption is described by the organic carbon-water (B12546825) partition coefficient (Koc). Measured Koc values for DEP range from 69 to 1,726 L/kg, indicating low to high mobility depending on the soil or sediment type.[7] Sorption to marine sediments has been shown to be a primary function of the organic carbon partition.[20]

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism. The potential for bioaccumulation is often estimated from the octanol-water partition coefficient (Log Kₒw).

-

Potential : DEP has a moderate bioaccumulation potential, with a reported bioconcentration factor (BCF) of 117 in bluegill sunfish.[6][7] However, aquatic organisms can also readily metabolize this class of compounds, which may result in lower actual bioaccumulation than predicted.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the fate and transport of DEP.

Table 1: Degradation Half-Lives

| Process | Conditions | Half-Life | Reference |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | 2.9 - 8.8 years | [6] |

| Atmospheric Photolysis | Reaction with OH radicals | 1.8 - 18 days | [6] |

| Aerobic Soil Biodegradation | - | 1.83 days | [7] |

| Anaerobic Soil Biodegradation | - | ~5 days |[7] |

Table 2: Partition and Bioconcentration Coefficients

| Coefficient | Value | Units | Reference |

|---|---|---|---|

| Log Kₒw | 2.38 - 2.42 | Unitless | [6][8] |

| Koc | 69 - 1,726 | L/kg | [7] |

| BCF (Fish) | 117 | L/kg |[6][7] |

Table 3: Aquatic Toxicity

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Freshwater Fish (various) | 96-hr LC₅₀ | 12 - 17 | |

| Daphnia magna (crustacean) | 48-hr EC₅₀ | 86 | |

| Daphnia magna (crustacean) | 21-day NOEC (reproduction) | 25 | |

| Algae, Crustaceans, Fish | Acute EC₅₀/LC₅₀ | 7.6 - 131 | [6] |

| Hyalella azteca (amphipod) | 10-day LC₅₀ | 4.21 |[4][7] |

Visualizations of Key Pathways and Workflows

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data on the environmental fate of DEP. The following sections outline standard protocols for key experiments.

Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol is designed to determine the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

-

1. Principle: A solution of DEP is inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is aerated in the dark at a constant temperature. Biodegradation is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of degradation is calculated by comparing the CO₂ produced with the theoretical maximum (ThCO₂).

-

2. Materials & Reagents:

-

Test substance: this compound (DEP).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Mineral Medium: Standardized solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides, and sulfates).

-

CO₂-free air.

-

Barium hydroxide (B78521) (Ba(OH)₂) or Sodium hydroxide (NaOH) solution for trapping CO₂.

-

-

3. Procedure:

-

Prepare the mineral medium and add the inoculum to achieve a concentration of a few milligrams of suspended solids per liter.

-

Add DEP as the sole source of organic carbon, typically at a concentration of 10-20 mg/L.

-

Set up parallel test vessels, including a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (DEP + reference substance).

-

Incubate the vessels in the dark at 22 ± 2°C for 28 days.

-

Pass CO₂-free air through the vessels. The exhaust air is bubbled through a known volume and concentration of Ba(OH)₂ or NaOH to trap the evolved CO₂.

-

Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the remaining hydroxide solution with standard acid (e.g., HCl).

-

-

4. Data Analysis:

-

Calculate the cumulative CO₂ produced in the test and blank vessels.

-

Calculate the percentage of biodegradation as: % Degradation = [(CO₂_test - CO₂_blank) / ThCO₂] * 100.

-

A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test.

-

Protocol: Adsorption/Desorption (OECD 106 - Batch Equilibrium Method)

This method measures the sorption of a chemical to soil or sediment, allowing for the calculation of the distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).

-

1. Principle: A known mass of sediment or soil is equilibrated with an aqueous solution containing a known concentration of DEP. After equilibration, the solid and liquid phases are separated, and the concentration of DEP in the aqueous phase is measured. The amount sorbed to the solid phase is determined by the difference from the initial concentration.

-

2. Materials & Reagents:

-

Test substance: this compound (DEP), potentially ¹⁴C-radiolabeled for easier quantification.

-

Adsorbent: Well-characterized sediment or soil samples (known pH, texture, and fraction of organic carbon, foc).

-

Aqueous Solution: Typically 0.01 M CaCl₂ to maintain a constant ionic strength and minimize cation exchange.

-

Centrifuge tubes with low-adsorption characteristics (e.g., glass with Teflon-lined caps).

-

-

3. Procedure:

-

Air-dry and sieve (<2 mm) the soil/sediment samples. Determine the foc.

-

Add a known mass of soil/sediment to a series of centrifuge tubes.

-

Add a known volume of the aqueous DEP solution at several concentrations to the tubes.

-

Seal the tubes and shake them in a constant-temperature shaker until equilibrium is reached (preliminary tests should determine this time, often 24-48 hours).

-

Separate the phases by centrifugation at high speed.

-

Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.

-

Analyze the DEP concentration in the supernatant (Cₑ) using an appropriate method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or liquid scintillation counting if radiolabeled DEP is used.[3][21][22][23]

-

-

4. Data Analysis:

-

Calculate the amount of DEP sorbed to the solid phase (Cₛ) in mg/kg.

-

Plot Cₛ versus Cₑ. The slope of this isotherm is the distribution coefficient, Kd (L/kg).

-

Normalize Kd for the organic carbon content of the adsorbent to find Koc: Koc = (Kd / foc).

-

Conclusion

The environmental fate of this compound in aquatic systems is a multifaceted process dominated by microbial degradation. While abiotic processes like hydrolysis and photolysis are slow, they can contribute to transformation over extended periods. DEP exhibits moderate sorption potential to sediments and a moderate potential for bioaccumulation, though the latter may be limited by metabolic processes in organisms. Understanding these pathways and the methodologies used to quantify them is essential for accurately assessing the environmental risk posed by DEP and for developing effective management and remediation strategies.

References

- 1. Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and this compound (EDCs) in Waste Plastic Materials and Used Engine Oil | Auctores [auctoresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. greenpeace.to [greenpeace.to]

- 5. Frontiers | Insights Into the Prevalence and Impacts of Phthalate Esters in Aquatic Ecosystems [frontiersin.org]

- 6. 5 this compound (DEP), Danish Environmental Protection Agency [www2.mst.dk]

- 7. This compound | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Removal of this compound from water solution by adsorption, photo-oxidation, ozonation and advanced oxidation process (UV/H₂O₂, O₃/H₂O₂ and O₃/activated carbon) - PubMed [pubmed.ncbi.nlm.nih.gov]